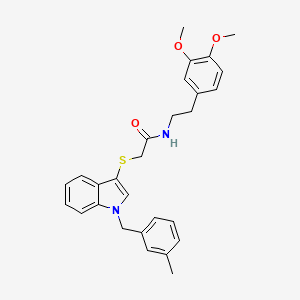![molecular formula C7H9N3O B2725253 1-[1-(Triazol-1-yl)cyclopropyl]ethanone CAS No. 2287279-16-5](/img/structure/B2725253.png)
1-[1-(Triazol-1-yl)cyclopropyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[1-(Triazol-1-yl)cyclopropyl]ethanone” is a compound that contains a cyclopropyl group, an ethanone group, and a 1,2,4-triazole group . It is a key intermediate in the synthesis of prothioconazole, a promising agricultural fungicide .
Synthesis Analysis
The compound can be synthesized via a nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . The reaction conditions can be optimized to afford the desired N-alkylated material in near-quantitative yield .Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopropyl group, an ethanone group, and a 1,2,4-triazole group . The structure of similar derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The synthesis of “this compound” involves a nucleophilic substitution reaction . The reaction fails to proceed to completion as 1,2,4-triazole has low solubility in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed efficient methods for synthesizing compounds closely related to 1-[1-(Triazol-1-yl)cyclopropyl]ethanone. For example, Ji et al. (2017) described a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of prothioconazole, an agricultural fungicide. This process highlights the compound's role in facilitating high-yield and facile preparation suitable for industrial applications (Ji et al., 2017).
Agricultural Applications
The synthesis of related triazole compounds serves as a foundation for developing agricultural fungicides. The preparation of such compounds demonstrates their potential in improving agricultural productivity by protecting crops against fungal diseases.
Antimicrobial Activity
Substituted 1,2,3-triazoles have been synthesized and assessed for their antimicrobial activity, indicating the broader potential of triazole derivatives in medicinal chemistry and as antimicrobial agents (Holla et al., 2005).
Peptide Synthesis
The integration of 1,2,3-triazoles into peptide backbones or side chains through copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides on solid-phase has been explored. This method opens up avenues for the development of novel peptides with potential therapeutic applications (Tornøe et al., 2002).
Corrosion Inhibition
Jawad et al. (2020) investigated 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating its high efficiency in protecting metal surfaces. This research signifies the utility of triazole derivatives in industrial applications, particularly in enhancing the longevity and durability of metals (Jawad et al., 2020).
Mecanismo De Acción
Target of Action
It is known that the compound is a key intermediate in the synthesis of prothioconazole , a broad-spectrum systemic fungicide .
Mode of Action
The exact mode of action of 1-[1-(Triazol-1-yl)cyclopropyl]ethanone Given its role as an intermediate in the synthesis of prothioconazole , it can be inferred that it may interact with similar targets and pathways as prothioconazole.
Biochemical Pathways
As a key intermediate in the synthesis of prothioconazole , it may be involved in similar biochemical pathways.
Result of Action
Given its role as a key intermediate in the synthesis of prothioconazole , it may contribute to the overall fungicidal properties of the final compound.
Action Environment
It is known that the synthesis of this compound can be optimized by exploring changes in the reaction time, temperature, ratio of starting reagents, acid binding agent, and the nature of phase transfer catalyst .
Propiedades
IUPAC Name |
1-[1-(triazol-1-yl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6(11)7(2-3-7)10-5-4-8-9-10/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNFLLPRCDZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

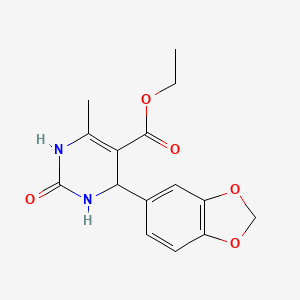
![11-[4-(2-Hydroxyethyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile](/img/structure/B2725172.png)
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2725174.png)
![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2725175.png)
![N-(4-fluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2725176.png)
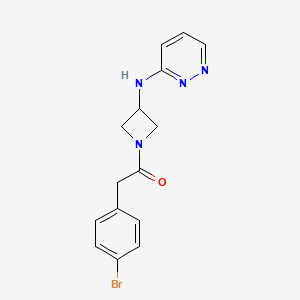
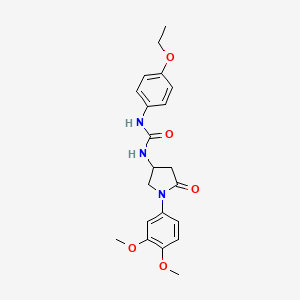
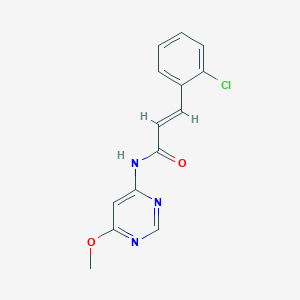
![Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725184.png)

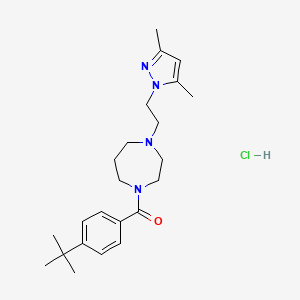
![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)
